REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[N:11][N:12](C(OC(C)(C)C)=O)[CH:13]=2)O1.Br[C:23]1[CH:28]=[CH:27][C:26]([F:29])=[CH:25][N:24]=1.C([O-])([O-])=O.[Na+].[Na+].O>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:29][C:26]1[CH:27]=[CH:28][C:23]([C:9]2[CH:13]=[N:12][NH:11][CH:10]=2)=[N:24][CH:25]=1 |f:2.3.4,^1:46,48,67,86|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NN(C1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)F
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
71.6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 100° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 72 hours
|
Duration
|
72 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
the drying agent was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
A small amount of EtOAc was added to the obtained residue
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered out
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=NC1)C=1C=NNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |